![molecular formula C18H22FN3O3 B2832402 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide CAS No. 1105242-83-8](/img/structure/B2832402.png)
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide, also known as FLX-787 or Axsome Therapeutics, is a small molecule drug that has been studied for its potential therapeutic use in various neurological disorders such as amyotrophic lateral sclerosis (ALS), fibromyalgia, and restless legs syndrome (RLS). The purpose of
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity
Research has identified several sulfonamide derivatives with significant cytotoxic activity against cancer cell lines, such as breast cancer (MDA-MB-231) and colon cancer (HT-29). These derivatives, including structures similar to the specified compound, show potential as anticancer agents by inhibiting the growth of these cancer cells more effectively than some reference drugs (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antimicrobial and Hemolytic Activity
Another study synthesized derivatives with antimicrobial and hemolytic activities. These compounds, which include morpholinyl phenyl acetamide structures, were evaluated for their effectiveness against selected microbial species. Some showed significant antimicrobial activity, indicating their potential for treating infections (Gul et al., 2017).
Polymorphism in Pharmaceuticals
Research into the polymorphism of pharmaceuticals, such as Linezolid, has revealed insights into the structural properties of drugs containing morpholinyl phenyl acetamide components. Polymorphism can affect the drug's stability, solubility, and bioavailability, making it a crucial factor in drug design and development (Maccaroni et al., 2008).
Src Kinase Inhibitory and Anticancer Activities
Investigations into thiazolyl N-benzyl-substituted acetamide derivatives have highlighted their role as inhibitors of Src kinase, a protein associated with the progression of various cancers. These compounds have demonstrated inhibitory effects on cell proliferation in cancer cell lines, suggesting their potential as anticancer therapeutics (Fallah-Tafti et al., 2011).
Controlled Drug Release for Topical Applications
Research into polymorphic solidification of pharmaceuticals, specifically Linezolid, into electrospun fibers for controlled drug release, underscores the significance of incorporating morpholinyl phenyl acetamide structures into drug delivery systems. These systems can offer targeted, controlled release of medications, enhancing therapeutic efficacy for topical applications (Tammaro et al., 2015).
Eigenschaften
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-morpholin-4-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c19-16-5-2-1-4-15(16)17-12-14(21-25-17)13-18(23)20-6-3-7-22-8-10-24-11-9-22/h1-2,4-5,12H,3,6-11,13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMIOTNDRXUXAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CC2=NOC(=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.